REACTION_CXSMILES
|
[OH2:1].[NH2:2][NH2:3].Cl[C:5]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:6]=1[C:7]#[N:8].[OH2:16]>N1C=CC=CC=1>[N+:13]([C:10]1[CH:9]=[C:6]2[C:5](=[CH:12][CH:11]=1)[NH:3][N:2]=[C:7]2[NH2:8])([O-:16])=[O:1] |f:0.1|
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Name
|
|
Quantity
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2.1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
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Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux overnight
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Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The dark red solution was then cooled
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Type
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FILTRATION
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Details
|
the resulting solid filtered
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |